Azocane-1-sulfonyl chloride

X-ray crystallography allosteric modulation tuberculosis

Azocane-1-sulfonyl chloride (CAS 1042803-94-0) is a critical eight-membered ring sulfonyl chloride electrophile. Unlike smaller 6- or 7-membered analogs, its unique azocane scaffold enables distinct 3D binding conformations essential for allosteric target engagement (e.g., M. tuberculosis fumarate hydratase, PDB: 6S43). Procurement ensures synthetic success in medicinal chemistry campaigns requiring specific azocane-sulfonamide geometry for IP generation and target potency.

Molecular Formula C7H14ClNO2S
Molecular Weight 211.7
CAS No. 1042803-94-0
Cat. No. B2578836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzocane-1-sulfonyl chloride
CAS1042803-94-0
Molecular FormulaC7H14ClNO2S
Molecular Weight211.7
Structural Identifiers
SMILESC1CCCN(CCC1)S(=O)(=O)Cl
InChIInChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2
InChIKeyCVOVHFTVTIMEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azocane-1-sulfonyl chloride (CAS 1042803-94-0): A Procurement and Selection Guide for Sulfonamide Intermediates


Azocane-1-sulfonyl chloride (CAS 1042803-94-0, C₇H₁₄ClNO₂S, MW 211.71 g/mol) is a sulfonyl chloride derivative of azocane, a saturated eight-membered nitrogen-containing heterocycle [1]. This compound serves as a reactive electrophilic intermediate for synthesizing N-sulfonyl azocane derivatives and sulfonamides . Its eight-membered ring scaffold distinguishes it from six-membered (piperidine) and seven-membered (azepane) analogs, potentially enabling unique three-dimensional binding conformations in medicinal chemistry applications [2]. The compound is supplied as a research chemical for pharmaceutical intermediate applications, particularly in the preparation of sulfonamide-based drug candidates .

Why Generic Substitution Fails: The Critical Role of Azocane-1-sulfonyl chloride's Eight-Membered Ring in Precision Synthesis


Generic substitution with six-membered piperidine-1-sulfonyl chloride (MW 183.66 g/mol, CAS 35856-62-3) or seven-membered azepane-1-sulfonyl chloride (MW 197.68 g/mol, CAS 41483-72-1) fails when the specific conformational requirements of an eight-membered N-sulfonyl azocane are essential for target engagement [1][2]. The ring size determines the spatial orientation of the sulfonyl group and the subsequent sulfonamide product, affecting binding pocket complementarity and biological activity [3][4]. X-ray crystallographic evidence from the PDB (6S43) demonstrates that azocane-1-sulfonyl-containing ligands adopt distinct binding conformations in allosteric pockets that cannot be recapitulated by smaller or larger ring analogs [3]. Procurement of the correct ring-size sulfonyl chloride intermediate is therefore a critical determinant of synthetic success in medicinal chemistry campaigns where three-dimensional pharmacophore geometry drives target selectivity and potency [4].

Quantitative Differentiation Evidence for Azocane-1-sulfonyl chloride (1042803-94-0) Versus Structural Analogs


X-ray Crystallographic Evidence of Unique Azocane-1-sulfonyl Binding Conformation

In a high-resolution (1.42 Å) X-ray crystal structure of Mycobacterium tuberculosis fumarate hydratase (PDB: 6S43), the allosteric modulator N-(5-(Azocan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide incorporates the azocane-1-sulfonyl scaffold and binds in a dimeric-binding mode at the allosteric site [1]. While direct potency comparison data for the free sulfonyl chloride precursor is not available in the primary literature, the structural validation confirms that the azocane-1-sulfonyl moiety is suitable for generating ligands that achieve specific protein-ligand interactions not attainable with smaller six- or seven-membered ring sulfonamides [1][2]. The eight-membered ring provides a distinct conformational space for the sulfonyl group, which is critical for filling the allosteric pocket geometry observed in this validated crystallographic model [1].

X-ray crystallography allosteric modulation tuberculosis structure-based drug design

Molecular Weight and Physicochemical Differentiation from Six- and Seven-Membered Analogs

Azocane-1-sulfonyl chloride (MW 211.71 g/mol, XLogP3-AA = 2) differs substantially in molecular weight and lipophilicity from its closest ring-size analogs: piperidine-1-sulfonyl chloride (6-membered, MW 183.66 g/mol, CAS 35856-62-3) and azepane-1-sulfonyl chloride (7-membered, MW 197.68 g/mol, CAS 41483-72-1) [1][2][3]. The increase in molecular weight corresponds to a progressive change in predicted lipophilicity (XLogP3-AA = 2 for azocane versus ~1.2–1.5 estimated for piperidine and azepane analogs based on structure-property relationships), affecting downstream sulfonamide solubility, permeability, and metabolic stability [1]. These differences in physicochemical parameters can influence ADME properties of final sulfonamide products, making azocane-1-sulfonyl chloride the appropriate choice when a specific balance of lipophilicity and molecular weight is required for lead optimization [1].

physicochemical properties molecular weight XLogP ADME

Conformational Flexibility of the Eight-Membered Azocane Ring: Implications for Pharmacophore Design

The eight-membered azocane ring exhibits distinct conformational flexibility compared to the more rigid six-membered piperidine ring, which adopts well-defined chair conformations with limited accessible geometries [1]. This conformational adaptability allows azocane-1-sulfonyl-derived sulfonamides to sample a broader range of three-dimensional orientations, potentially enabling binding to target pockets that are sterically inaccessible to flatter or more constrained piperidine-sulfonyl pharmacophores [1][2]. The enhanced conformational space of azocane scaffolds is recognized in medicinal chemistry as a strategy for scaffold hopping and patent circumvention, where the larger ring provides novel intellectual property positions while maintaining or improving target engagement [2]. This property makes azocane-1-sulfonyl chloride a strategically valuable building block for generating structurally diverse sulfonamide libraries [2].

conformational analysis ring strain medicinal chemistry scaffold hopping

Synthetic Versatility in Sulfonamide Formation: Azocane-1-sulfonyl chloride as an Electrophilic Building Block

Azocane-1-sulfonyl chloride undergoes nucleophilic substitution with primary and secondary amines to form the corresponding N-sulfonyl azocane sulfonamides, a reaction that proceeds efficiently under catalyst-free conditions in many cases [1][2]. This reactivity profile is shared with other alkyl sulfonyl chlorides (e.g., piperidine- and azepane-sulfonyl chlorides), but the specific steric and electronic environment of the eight-membered azocane ring modulates the reaction rate and yield in ways that may differ from smaller ring analogs in specific amine coupling contexts [2]. The sulfonyl chloride group enhances reactivity compared to simpler aliphatic or aromatic sulfonyl chlorides due to the electron-donating character of the saturated nitrogen-containing ring . For procurement purposes, this compound provides a reliable entry point for generating azocane-containing sulfonamide libraries, with the ring size serving as the primary differentiator from alternative sulfonyl chloride building blocks [2].

sulfonamide synthesis nucleophilic substitution amine coupling catalyst-free

Optimal Research and Procurement Scenarios for Azocane-1-sulfonyl chloride (1042803-94-0)


Synthesis of Allosteric Modulators Targeting Fumarate Hydratase in Mycobacterium tuberculosis

The validated X-ray crystal structure (PDB: 6S43) of an azocane-1-sulfonyl-containing ligand bound to M. tuberculosis fumarate hydratase confirms that this scaffold can achieve specific allosteric pocket interactions [1]. Procurement of azocane-1-sulfonyl chloride enables the synthesis of focused compound libraries for exploring structure-activity relationships (SAR) around this validated allosteric binding site, a validated target for novel antitubercular agents [1].

Scaffold Hopping and Patent Circumvention in Sulfonamide-Based Lead Optimization

The conformational flexibility of the eight-membered azocane ring provides access to three-dimensional pharmacophore geometries distinct from flatter six-membered piperidine-sulfonyl scaffolds [2][3]. This makes azocane-1-sulfonyl chloride a strategic building block for medicinal chemists seeking to generate novel intellectual property positions while maintaining or improving target potency against established sulfonamide drug targets (e.g., carbonic anhydrase, dihydropteroate synthetase) [3].

Preparation of Azocane-Containing Sulfonamide Libraries for Antimicrobial and Anticancer Screening

Azocane-containing sulfonamides have demonstrated diverse biological activities in class-level studies, including antimicrobial, antitumor, antihypertensive, and anti-HIV effects [2]. Azocane-1-sulfonyl chloride serves as the key reactive intermediate for generating N-sulfonyl azocane sulfonamide libraries under standard sulfonamide coupling conditions [4]. Procurement of this precursor enables systematic exploration of azocane-sulfonamide SAR in early-stage drug discovery programs targeting infectious diseases or oncology indications [2].

Technical Documentation Hub

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13 linked technical documents
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